Methyl 2-chloro-4-(dimethylamino)benzoate
Overview
Description
Methyl 2-chloro-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H12ClNO2. It is a derivative of benzoic acid and is characterized by the presence of a chloro group at the second position and a dimethylamino group at the fourth position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-4-(dimethylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-(dimethylamino)benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-(dimethylamino)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and dimethylamino groups can influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Methyl 2-chloro-4-(dimethylamino)benzoate can be compared with other benzoate derivatives such as:
Methyl 4-(dimethylamino)benzoate: Lacks the chloro group, which may affect its reactivity and biological activity.
Methyl 2-chloro-4-aminobenzoate: Contains an amino group instead of a dimethylamino group, leading to different chemical and biological properties.
Methyl 2-chloro-4-(methylamino)benzoate: Has a methylamino group instead of a dimethylamino group, which can influence its solubility and reactivity.
The presence of both the chloro and dimethylamino groups in this compound makes it unique and versatile for various applications.
Biological Activity
Methyl 2-chloro-4-(dimethylamino)benzoate, a compound with significant potential in various biological applications, has been the subject of extensive research due to its unique chemical structure and biological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro group and a dimethylamino group attached to a benzoate moiety. This structural configuration is crucial as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets, including enzymes and receptors. The chloro and dimethylamino groups enhance the compound's binding affinity to molecular targets, which can modulate biochemical pathways essential for cellular function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, it has been compared to other benzoate derivatives, demonstrating superior antimicrobial activity due to its unique functional groups .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent . Studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, although further research is needed to fully elucidate these mechanisms .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the compound's structure significantly affect its biological activity. For example, compounds lacking the chloro group demonstrated reduced reactivity and antibacterial efficacy compared to this compound .
Compound | Structure | Biological Activity |
---|---|---|
This compound | Chloro & Dimethylamino | High antimicrobial & anticancer activity |
Methyl 4-(dimethylamino)benzoate | No Chloro Group | Reduced activity |
Methyl 2-chloro-4-aminobenzoate | Amino Group | Different properties |
In Vivo Studies
In vivo studies using animal models have shown that this compound can effectively reduce bacterial loads in infected tissues. For instance, in a mouse model of infection, treatment with this compound resulted in significant decreases in lung bacterial counts compared to untreated controls .
Properties
IUPAC Name |
methyl 2-chloro-4-(dimethylamino)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-12(2)7-4-5-8(9(11)6-7)10(13)14-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBJZBQCZFLZQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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